4-Chloro-2-methylaniline (CAS 95-69-2), also known as 4-chloro-o-toluidine, is a highly substituted aromatic amine utilized primarily as a critical intermediate in the synthesis of azo dyes (e.g., Fast Red TR Base) and specialized agrochemicals. Featuring a melting point of 24–27 °C and a boiling point of 241 °C, the compound transitions between a low-melting solid and a viscous liquid at standard room temperatures, necessitating specific thermal handling protocols. Its unique substitution pattern—an ortho-methyl group paired with a para-chloro atom—imparts a specific lipophilicity (LogP 2.27) and a depressed basicity (pKa 3.85) compared to unsubstituted aniline. For industrial buyers, procuring this exact structural isomer is essential for achieving precise regiocontrol in downstream electrophilic coupling and diazotization workflows where generic anilines would yield complex, inseparable isomeric mixtures [1].
Substituting 4-chloro-2-methylaniline with closely related analogs like o-toluidine or 4-chloroaniline fundamentally disrupts both process chemistry and product yield. The absence of the para-chloro group in o-toluidine leaves the para-position vulnerable to unwanted electrophilic attack and oligomerization, drastically reducing the yield of target single-isomer dyes. Furthermore, the combined electron-withdrawing effect of the chlorine atom and the steric bulk of the ortho-methyl group lowers the amine's pKa to 3.85, significantly altering its diazotization kinetics compared to o-toluidine (pKa 4.44). Attempting to use standard diazotization acid equivalents optimized for more basic anilines will result in incomplete conversion and the formation of hazardous diazoamino byproducts. Additionally, the severe specific toxicity profile of 4-chloro-2-methylaniline, including its classification as an IARC Group 2A carcinogen known to induce hemorrhagic cystitis, mandates closed-loop engineering controls that cannot be safely bypassed or generalized[1].
The electron-withdrawing para-chloro substituent significantly depresses the basicity of the amine group compared to its non-chlorinated analog. 4-Chloro-2-methylaniline exhibits a pKa of 3.85, whereas o-toluidine has a pKa of 4.44. This quantitative reduction in basicity requires a higher stoichiometric excess of mineral acid during diazotization to maintain the amine in its reactive protonated state and prevent diazoamino coupling side-reactions [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | 3.85 |
| Comparator Or Baseline | o-Toluidine (pKa 4.44) |
| Quantified Difference | 0.59 pKa units lower |
| Conditions | Aqueous solution at 25 °C |
Buyers scaling up azo dye synthesis must adjust acid formulations to account for this lower basicity to ensure complete, safe conversion to the diazonium salt.
The physical state of 4-chloro-2-methylaniline at ambient conditions contrasts sharply with other chlorinated anilines. With a melting point of 24–27 °C, it acts as a low-melting solid or liquid depending on ambient facility temperatures, whereas 4-chloroaniline remains a definitive solid (melting point 70–73 °C). This necessitates melt-handling or heat-traced transfer lines for bulk processing, but entirely eliminates the combustible dust and inhalation hazards associated with handling finely powdered solid anilines.
| Evidence Dimension | Melting Point |
| Target Compound Data | 24–27 °C |
| Comparator Or Baseline | 4-Chloroaniline (70–73 °C) |
| Quantified Difference | 43–49 °C lower melting point |
| Conditions | Standard atmospheric pressure |
Procurement teams must specify liquid-compatible drums or heated isotanks rather than solid-handling bulk bags, altering the mechanical design of the receiving facility.
The dual substitution of methyl and chloro groups renders 4-chloro-2-methylaniline significantly more lipophilic than simpler anilines. It possesses a LogP of 2.27, compared to o-toluidine's LogP of approximately 1.32. During multi-step syntheses, this enhanced lipophilicity translates to superior extraction efficiency into organic solvents from aqueous waste streams, minimizing product loss and reducing the organic load in wastewater effluent [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | 2.27 |
| Comparator Or Baseline | o-Toluidine (~1.32) |
| Quantified Difference | 0.95 LogP units higher |
| Conditions | Standard octanol/water partitioning assay |
This higher lipophilicity dictates the selection of extraction solvents and allows for more efficient phase separations in industrial-scale continuous processing.
Directly leveraging its specific pKa and blocked para-position (as detailed in Section 3), this compound is the exact required precursor for synthesizing Fast Red TR Base, ensuring high-purity diazonium salts without para-coupled polymeric byproducts .
Utilized in the synthesis of specific pesticides where the ortho-methyl and para-chloro substitution pattern is strictly required. The enhanced lipophilicity (LogP 2.27) aids in the formulation and extraction of these active agricultural ingredients [1].
Due to its specific thermal handling requirements and unique mechanism of inducing hemorrhagic cystitis, it is procured as a highly specific analytical standard in toxicological assays evaluating bladder carcinogenicity and aromatic amine exposure [2].
Acute Toxic;Health Hazard;Environmental Hazard